Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate
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Overview
Description
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S It is a member of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate typically involves the reaction of thiazole derivatives with oxane carboxylate precursors. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and catalysts like copper(I) iodide (CuI) or copper(II) oxide (Cu2O) in the absence of any ligand . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the oxane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole and oxane derivatives.
Scientific Research Applications
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, affecting their function and leading to cellular responses such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is unique due to its specific combination of a thiazole ring and an oxane carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring fused with an oxane (tetrahydrofuran) structure and a carboxylate group. This unique arrangement contributes to its chemical reactivity and biological activity. The compound has a molecular weight of approximately 227.28 g/mol and can undergo various chemical reactions, including oxidation, reduction, and substitution, which are significant for enhancing its biological activity or synthesizing derivatives for research purposes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes and receptors, potentially leading to various biological effects. For instance, the compound may bind to DNA or proteins, influencing their function and resulting in cellular responses such as:
- Inhibition of microbial growth
- Modulation of inflammatory pathways
- Anticancer activity through cell cycle arrest
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing thiazole rings are often associated with antimicrobial and antifungal activities. Preliminary studies suggest that this compound may inhibit specific enzymes related to disease processes, making it a candidate for further pharmacological evaluation against various pathogens .
Anticancer Activity
A class of substituted thiazole derivatives has demonstrated potent anti-proliferative activity against a range of tumor cell lines. For example, one study highlighted a thiazole derivative that exhibited selective inhibition of human B-cell lymphoma cell lines (BJAB), demonstrating cell cycle arrest at the G0/G1 phase without affecting normal human cells. This selectivity makes it a promising candidate for cancer therapy .
Study on Anticancer Activity
In a study profiling the anti-proliferative effects of thiazole derivatives, this compound was included in a panel of compounds tested against hematologic and solid tumor cancer cell lines. The results indicated significant inhibition of cancer cell proliferation with no observed toxicity to normal cells. The compound's structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance its potency against specific cancer types .
Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed low nanomolar IC50 values against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. The minimum inhibitory concentration (MIC) for these strains was consistently below 0.25 μg/mL .
Research Findings Summary
Activity | Target | IC50/MIC Values | Notes |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | <0.25 μg/mL | Strong antibacterial activity |
Anticancer | BJAB B-cell lymphoma | Specific G0/G1 arrest | Selective inhibition with no toxicity to normal cells |
Enzyme Inhibition | Various enzymes | Low nanomolar | Significant for drug development |
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
methyl 3-(1,3-thiazol-2-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-13-9(12)10(3-2-5-14-7-10)8-11-4-6-15-8/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
KTYGXPZDQNZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCOC1)C2=NC=CS2 |
Origin of Product |
United States |
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